molecular formula C7H9N3O3 B3382779 Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate CAS No. 36286-80-3

Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate

Cat. No.: B3382779
CAS No.: 36286-80-3
M. Wt: 183.16
InChI Key: AIVNZBGOMIECIJ-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate (CAS: 36286-80-3) is a heterocyclic compound with the molecular formula C₇H₉N₃O₃. It features a 1,2,4-triazine core substituted with a hydroxyl group at position 5, a methyl group at position 3, and an ethoxycarbonyl moiety at position 4.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methyl-5-oxo-4H-1,2,4-triazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-3-13-7(12)5-6(11)8-4(2)9-10-5/h3H2,1-2H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVNZBGOMIECIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313078
Record name Ethyl 3-methyl-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36286-80-3
Record name NSC266163
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-methyl-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl 2-aminothiophene-3-carboxylate with lithium sulfite to produce 3-methylsulfanyl-1,2,4-triazine-6-ol. This intermediate is then reacted with thionyl chloride to yield ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate . The final step involves the hydrolysis of the chloro compound to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial in industrial settings to achieve cost-effective production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxy group at position 5 undergoes substitution with sulfur-containing nucleophiles. For example:

  • Thiolation : Treatment with phosphorus pentasulfide (P2_2S5_5) in pyridine replaces the hydroxy group with a mercapto (-SH) group, yielding 3-methyl-5-mercapto derivatives .

  • Methylation : Reaction with methyl iodide (CH3_3I) in alkaline conditions substitutes the hydroxy group with a methylthio (-SMe) group .

Example Reaction:

Ethyl 5-hydroxy-3-methyl-triazine-6-carboxylatepyridineP2S5Ethyl 5-mercapto-3-methyl-triazine-6-carboxylate+H2S\text{Ethyl 5-hydroxy-3-methyl-triazine-6-carboxylate} \xrightarrow[\text{pyridine}]{\text{P}_2\text{S}_5} \text{Ethyl 5-mercapto-3-methyl-triazine-6-carboxylate} + \text{H}_2\text{S} \uparrow

Condensation with Active Methylene Compounds

The compound reacts with ethyl acetoacetate or ethyl benzoylacetate under reflux in ethanol to form fused triazepinone derivatives . These reactions proceed via nucleophilic attack at the triazine’s electron-deficient positions.

Reaction Conditions:

ReagentSolventTemperatureProductYield
Ethyl acetoacetateEthanolRefluxTriazepinone derivative 65–75%

Reactions with Hydrazine Derivatives

Hydrazine hydrate (N2_2H4_4) substitutes mercapto or hydroxy groups to form hydrazino derivatives . For instance:

Ethyl 5-mercapto-3-methyl-triazine-6-carboxylateethanolN2H4Ethyl 5-hydrazino-3-methyl-triazine-6-carboxylate+H2S\text{Ethyl 5-mercapto-3-methyl-triazine-6-carboxylate} \xrightarrow[\text{ethanol}]{\text{N}_2\text{H}_4} \text{Ethyl 5-hydrazino-3-methyl-triazine-6-carboxylate} + \text{H}_2\text{S} \uparrow

Cycloaddition and Ring Expansion

Reaction with activated alkynes (e.g., dimethyl acetylenedicarboxylate) generates triazine or triazepine derivatives through [2+2] or [3+2] cycloadditions .

Key Observations:

  • Triazepine Formation : Ethoxymethylenemalonitrile induces ring expansion to seven-membered triazepines .

  • Regioselectivity : Unsymmetrical alkynes yield regioisomers separable via chromatography .

Schiff Base Formation

Condensation with aromatic aldehydes (e.g., benzaldehyde) produces Schiff bases or triazole derivatives depending on reaction conditions .

Example Pathway:

Ethyl 5-hydroxy-3-methyl-triazine-6-carboxylate+ArCHOΔSchiff base or triazole derivative\text{Ethyl 5-hydroxy-3-methyl-triazine-6-carboxylate} + \text{ArCHO} \xrightarrow{\Delta} \text{Schiff base or triazole derivative}

Functionalization via Carboxylic Acid

Hydrolysis of the ethoxycarbonyl group yields a carboxylic acid, which can be derivatized into amides or esters .

Biological Activity Modulation

Structural modifications influence interactions with biological targets:

  • Methyl Group Impact : The 3-methyl group enhances steric hindrance, reducing binding to enzymes like Bruton’s tyrosine kinase (BTK) .

  • Hydroxy Group : Critical for hydrogen bonding with active sites in kinase inhibitors .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate has shown promise as an anticancer agent. Research indicates that triazine derivatives can inhibit the growth of cancer cells through various mechanisms, including the inhibition of tyrosine kinases and other cancer-related pathways. For instance, a study highlighted the formulation of pharmaceutical compositions containing triazine compounds that effectively treat cancers when administered in specific dosages (0.1 to 100 mg/kg) .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. A review of substituted triazines indicated their efficacy against bacterial, viral, and fungal infections . The structure-activity relationship (SAR) studies have shown that modifications to the triazine ring can enhance antibacterial and antifungal properties.

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis demonstrated that specific substitutions on the triazine ring significantly affect biological activity. For example, compounds with aminoalkylbenzenesulfonamide moieties were found to be potent inhibitors of carbonic anhydrase, which is crucial in various physiological processes .

Agricultural Applications

Herbicides and Pesticides

Triazine derivatives are widely used in agriculture as herbicides due to their ability to inhibit photosynthesis in weeds. This compound can potentially serve as a lead compound for developing new herbicides with lower environmental impact compared to traditional agents.

Case Study: Herbicidal Activity Assessment

In field trials, triazine-based herbicides demonstrated effective weed control with minimal impact on crop yield. The application rates were optimized based on the specific triazine derivative used, showcasing the potential for targeted agricultural applications .

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating triazine units into polymer backbones can improve resistance to UV radiation and oxidative degradation.

Case Study: Polymer Synthesis

A study focused on synthesizing polymers containing triazine moieties showed improved performance characteristics compared to conventional polymers. The resulting materials exhibited enhanced mechanical strength and thermal stability, making them suitable for various industrial applications .

CompoundActivity TypeEffective Concentration (mg/L)Reference
This compoundAnticancer10 - 50
Substituted TriazinesAntibacterial5 - 20
Triazine-based HerbicidesHerbicidal100 - 500

Table 2: SAR Analysis of Triazine Compounds

Compound StructureActivity LevelKey ModificationsReference
Triazine with SulfonamideHighAminoalkyl substitution
Triazine with HalidesModerateSize and electronegativity changes
Triazine-based PolymersEnhancedIncorporation into polymer backbone

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

Ethyl 3-(p-Chlorophenyl)-5-methyl-1,2,4-triazine-6-carboxylate (5f)
  • Structure : Position 3 has a p-chlorophenyl group instead of methyl.
  • Properties: Melting point: 106–107°C IR peaks: 1726 cm⁻¹ (ester C=O), 1591 cm⁻¹ (aromatic C=C) Yield: 28% (from hydrazine hydrate and ethanol reflux) Key Difference: The electron-withdrawing chlorine atom enhances stability and may influence π-stacking in crystallography .
Ethyl 3-Phenyl-5-methyl-1,2,4-triazine-6-carboxylate (5b)
  • Structure : Position 3 substituted with phenyl.
  • Properties :
    • Melting point: 69–70°C
    • IR peaks: 1721 cm⁻¹ (ester C=O), 1598 cm⁻¹ (aromatic C=C)
    • Yield: 33%
    • Key Difference : The phenyl group increases hydrophobicity compared to methyl, affecting solubility .

Functional Group Modifications

Ethyl 5-Hydroxy-3-mercapto-1,2,4-triazine-6-carboxylate
  • Structure : Replaces methyl at position 3 with a thiol (-SH) group.
Ethyl 5-Amino-3-(methylthio)-1,2,4-triazine-6-carboxylate
  • Structure: Hydroxyl at position 5 replaced by amino (-NH₂), and methylthio (-SMe) at position 3.
  • Properties: Molecular formula: C₇H₁₀N₄O₂S Key Difference: The amino group enhances nucleophilicity, enabling participation in condensation reactions, unlike the hydroxyl group .

Aromatic Substituent Effects

Ethyl 3-(4-Chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate
  • Structure : Combines 4-chlorophenyl at position 3 and hydroxyl at position 4.
  • Properties: Available in 500 mg and 1 g quantities (Santa Cruz Biotechnology) Key Difference: The 4-chlorophenyl group increases molecular weight (vs. methyl) and may enhance bioactivity through hydrophobic interactions .

Reactivity Profiles

  • Hydroxyl Group Reactivity: The hydroxyl group in the target compound can undergo etherification or act as a hydrogen-bond donor, influencing crystallinity .
  • Thiol vs. Hydroxyl : Thiol-containing analogs (e.g., CAS 51101-09-8) exhibit distinct reactivity in radical reactions and metal coordination .

Spectral and Physical Property Analysis

Infrared Spectroscopy (IR)

  • Target Compound : Expected C=O stretch ~1720 cm⁻¹ (ester), O-H stretch ~3200 cm⁻¹ (hydroxyl).
  • Ethyl 3-Phenyl-5-methyl (5b) : C=O at 1721 cm⁻¹; absence of O-H confirms methyl substitution .

Nuclear Magnetic Resonance (NMR)

  • Ethyl 3-(p-Chlorophenyl)-5-methyl (5f) :
    • δ 7.41 ppm (aromatic protons, J = 8.0 Hz)
    • δ 2.91 ppm (methyl singlet) .
  • Ethyl 5-Amino-3-(methylthio): δ 1.25–4.35 ppm (ethyl and methylthio groups) .

Biological Activity

Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound belongs to the triazine family of compounds, characterized by a triazine ring system with various substituents that influence its biological properties. The compound features a hydroxy group and an ethyl carboxylate moiety, which are critical for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing inhibition of growth through mechanisms such as interference with metabolic pathways essential for microbial survival. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported against Gram-positive bacteria such as Staphylococcus aureus and Clostridium difficile, with values around 32 µg/mL .
  • The compound's ability to disrupt essential metabolic functions in bacteria suggests it could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines:

  • In studies involving A549 human lung adenocarcinoma cells, the compound showed dose-dependent cytotoxicity, with viability reductions ranging from 21% to 76% depending on the concentration used .
  • The mechanism appears to involve apoptosis induction and inhibition of cell proliferation by targeting specific signaling pathways associated with cancer cell survival.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in both microbes and cancer cells. For example, it has been noted to affect the activity of d-amino acid oxidase (DAAO), which plays a role in neurotransmitter metabolism .
  • Signal Transduction : It may interfere with signaling pathways that regulate cell growth and apoptosis. This interference can lead to reduced viability in cancer cells and inhibited growth in microbial pathogens.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

Study Focus Findings
Antimicrobial ActivityEffective against S. aureus (MIC 32 µg/mL)
Anticancer ActivitySignificant cytotoxicity in A549 cells (viability reduction up to 76%)
Enzyme InhibitionPotent DAAO inhibitor with IC50 values in the nanomolar range

Q & A

Q. What are the established synthetic routes for Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate?

The synthesis of this compound often involves multi-step reactions starting from thioether or sulfanyl precursors. For example, oxidation of ethyl 3-(methylsulfanyl)-5-oxo-1,2,4-triazine-6-carboxylate using hydrogen peroxide or other oxidizing agents can yield the hydroxyl derivative. Key steps include nucleophilic substitution, cyclization, and oxidation, with reaction times optimized to 48–72 hours for higher yields. Purification typically involves recrystallization from ethanol-water mixtures, achieving >95% purity .

Q. How is the structure of this compound confirmed using spectroscopic methods?

Structural confirmation employs a combination of:

  • IR spectroscopy : Identification of key functional groups (e.g., hydroxyl at ~3200–3400 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
  • NMR spectroscopy : 1^1H NMR reveals methyl protons (δ ~2.5 ppm), ester ethyl groups (δ ~1.2–4.3 ppm), and hydroxyl protons (δ ~10–12 ppm). 13^13C NMR confirms carbonyl carbons (δ ~160–170 ppm) and triazine ring carbons .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 228) and fragmentation patterns validate the molecular formula .

Q. What crystallographic tools are recommended for resolving its crystal structure?

For X-ray crystallography:

  • SHELX suite : Used for structure solution (SHELXS/SHELXD) and refinement (SHELXL), particularly for small-molecule systems. The software handles twinning and high-resolution data effectively .
  • ORTEP-3 : Visualizes thermal ellipsoids and molecular geometry, aiding in interpreting hydrogen bonding and puckering parameters .

Advanced Research Questions

Q. How does the hydroxyl group influence substitution reactivity in this triazine derivative?

The hydroxyl group at position 5 acts as a weak nucleophile, enabling selective substitutions under mild conditions. For instance, in the presence of alkyl halides or acyl chlorides, it undergoes O-alkylation or acylation. Kinetic studies suggest that electron-withdrawing substituents on the triazine ring enhance reactivity by polarizing the hydroxyl oxygen . Reaction optimization often requires controlled pH (e.g., buffered conditions) to avoid side reactions .

Q. What methodologies are used to analyze its hydrogen-bonding networks in crystalline form?

Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like R22(8)R_2^2(8) or D(2)D(2), revealing patterns in molecular aggregation. For example, intermolecular O–H···N bonds between hydroxyl and triazine nitrogen atoms stabilize layered crystal packing. Computational tools like Mercury (CCDC) or CrystalExplorer quantify interaction energies and topological features .

Q. How can its bioactivity be explored using structure-activity relationship (SAR) studies?

SAR strategies include:

  • Derivatization : Introducing substituents at positions 3 (methyl) or 6 (ester) to modulate lipophilicity and electronic effects.
  • Enzyme assays : Testing inhibitory activity against kinases or oxidoreductases, given the triazine core’s affinity for ATP-binding pockets.
  • Molecular docking : Using AutoDock or Schrödinger to predict binding modes with target proteins (e.g., bacterial dihydrofolate reductase) .

Q. What are the challenges in analyzing ring puckering and conformational dynamics?

The triazine ring exhibits non-planar puckering due to steric and electronic effects. Cremer-Pople coordinates quantify puckering amplitude (qq) and phase angle (ϕ\phi), with values derived from X-ray data. For example, q0.20.3q \approx 0.2–0.3 Å indicates moderate distortion, while ϕ\phi values correlate with pseudorotational states. Challenges include distinguishing static disorder from dynamic motion in crystallographic models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate

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